4,6-Dimethyl-2-[(1-propylpyrrolidin-3-yl)methylamino]pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-[(1-propylpyrrolidin-3-yl)methylamino]pyridine-3-carbonitrile is a synthetic organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with dimethyl groups at positions 4 and 6, a carbonitrile group at position 3, and a propylpyrrolidinylmethylamino group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[(1-propylpyrrolidin-3-yl)methylamino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring with appropriate substituents. This can be achieved through cyclization reactions using precursors such as 2,4-dimethylpyridine and suitable nitrile sources.
Introduction of the Amino Group: The amino group is introduced at position 2 of the pyridine ring through nucleophilic substitution reactions. This step often requires the use of reagents like alkylamines and catalysts to facilitate the substitution.
Attachment of the Propylpyrrolidinyl Group: The final step involves the attachment of the propylpyrrolidinyl group to the amino group. This can be achieved through reductive amination or other coupling reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Large-scale production typically requires the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[(1-propylpyrrolidin-3-yl)methylamino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, alkylamines, catalysts (e.g., palladium on carbon), and solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Amines, reduced nitrile derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituents introduced.
Scientific Research Applications
4,6-Dimethyl-2-[(1-propylpyrrolidin-3-yl)methylamino]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups provide versatility in constructing diverse chemical architectures.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biological Studies:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-[(1-propylpyrrolidin-3-yl)methylamino]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to receptors, enzymes, or other biomolecules, modulating their activity. For example, the pyridine ring can interact with aromatic residues in proteins, while the amino and nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can lead to changes in the conformation or activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-aminopyridine: Similar structure but lacks the propylpyrrolidinyl and nitrile groups.
2-(1-Propylpyrrolidin-3-yl)methylaminopyridine: Similar structure but lacks the dimethyl and nitrile groups.
4,6-Dimethyl-2-(methylamino)pyridine-3-carbonitrile: Similar structure but has a methylamino group instead of the propylpyrrolidinyl group.
Uniqueness
4,6-Dimethyl-2-[(1-propylpyrrolidin-3-yl)methylamino]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of both the propylpyrrolidinyl and nitrile groups distinguishes it from other similar compounds, providing unique interactions with biological targets and diverse reactivity in chemical synthesis.
Properties
IUPAC Name |
4,6-dimethyl-2-[(1-propylpyrrolidin-3-yl)methylamino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-4-6-20-7-5-14(11-20)10-18-16-15(9-17)12(2)8-13(3)19-16/h8,14H,4-7,10-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEQZLVXMCVKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(C1)CNC2=C(C(=CC(=N2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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